5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C16H12N4S3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
The synthesis and characterization of novel compounds derived from triazole-thiol structures have shown promising antimicrobial activities against a range of bacteria and fungi. For instance, research conducted by Idrees et al. (2019) outlines the facile synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties, displaying significant antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). Similarly, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities, finding some compounds to exhibit potent effects against Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Anticancer Activities
The exploration into the anticancer potential of triazole derivatives has led to the identification of compounds with moderate to good antiproliferative potency against cancerous cell lines. Chowrasia et al. (2017) synthesized a series of fluorinated triazolo-thiadiazoles, which were evaluated for their anticancer activity, demonstrating the promising antiproliferative activity of certain derivatives against human breast cancer, osteosarcoma, and myeloid leukemia cell lines (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).
Corrosion Inhibition
The use of triazole-thiol derivatives as corrosion inhibitors for metals in acidic environments has been investigated, showing that these compounds can effectively prevent corrosion. Research by Yadav et al. (2013) on benzimidazole derivatives, including triazole-thiols, as inhibitors for mild steel corrosion in HCl solution, revealed the high inhibition efficiency of these inhibitors, suggesting their potential application in protecting metals from acidic corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Future Directions
The future directions for “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” and other 1,2,4-triazole derivatives are promising. They are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment have significantly increased the number of studies on the antiviral properties of 1,2,4-triazole derivatives .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCSCCQLNRYNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360847 |
Source
|
Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116710-50-0 |
Source
|
Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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